molecular formula C₁₈H₁₇NO₂S B1160176 N-Acetyl 2-Butyryl Phenothiazine

N-Acetyl 2-Butyryl Phenothiazine

Cat. No.: B1160176
M. Wt: 311.4
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl 2-Butyryl Phenothiazine (Molecular Formula: C18H17NO2S, Molecular Weight: 311.4) is a phenothiazine derivative utilized in organic synthesis and pharmaceutical research . It serves as a critical synthetic intermediate in the preparation of Butaperazine Dihydrochloride, a compound with known antipsychotic properties . The phenothiazine molecular scaffold is recognized for its diverse biological activities, making it a valuable template in medicinal chemistry . Recent scientific investigations highlight the significant research interest in phenothiazine hybrids, particularly in the development of multi-target directed ligands for complex neurodegenerative conditions such as Alzheimer's disease . These hybrids often leverage the inherent antioxidant properties of the phenothiazine core, which can help mitigate oxidative stress—a key pathological factor in neurodegeneration . Furthermore, phenothiazine derivatives are being explored for their potential antimicrobial and anticancer activities, underscoring their broad utility in biomedical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C₁₈H₁₇NO₂S

Molecular Weight

311.4

Synonyms

1-(10-Acetyl-10H-phenothiazin-2-yl)butan-1-one; 

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Acetyl 2-Butyryl Phenothiazine derivatives for reproducibility?

  • Methodological Answer : Utilize multi-step protocols involving Buchwald-Hartwig cross-coupling for introducing substituents at the 2-position of the phenothiazine core. For example, coupling 2-chlorophenothiazine with butyryl/acetyl precursors under palladium catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in toluene at 110°C for 24 hours ensures regioselectivity . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Final acetylation steps should employ acetic anhydride in dichloromethane with catalytic DMAP .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) to verify substituent positions and acetyl/butyryl group integration. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment (>98%), use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm . Differential scanning calorimetry (DSC) can confirm crystallinity and thermal stability .

Q. How should researchers design initial biological activity screens for novel this compound analogs?

  • Methodological Answer : Prioritize in vitro assays targeting phenothiazine-associated pathways, such as dopamine receptor binding (D₂/D₃ subtypes) via radioligand displacement assays . Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) identifies non-specific toxicity. For phototoxicity, adapt the Candida albicans model to assess reactive oxygen species (ROS) generation under UV irradiation (320–400 nm) .

Advanced Research Questions

Q. How do structural modifications at the 2- and 10-positions of this compound influence biological activity?

  • Methodological Answer : Systematic SAR studies reveal that electron-withdrawing groups (e.g., -CF₃) at the 2-position reduce phototoxicity but enhance receptor binding affinity. Chlorine at the 10-position increases ROS-mediated phototoxicity (PI = 2.3 in murine models) but may reduce metabolic stability. Compare analogs using molecular docking (AutoDock Vina) against dopamine receptor crystal structures (PDB: 6CM4) to rationalize affinity differences .

Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound derivatives?

  • Methodological Answer : Discrepancies in phototoxicity (e.g., positive in vitro yeast assays but negative in vivo murine models) may arise from metabolic detoxification. Conduct pharmacokinetic profiling (LC-MS/MS) to measure plasma/tissue concentrations. Validate in vivo results using knock-out mice lacking CYP450 isoforms (e.g., CYP3A4) to assess metabolic contributions .

Q. What computational strategies predict the metabolic stability of this compound analogs?

  • Methodological Answer : Employ density functional theory (DFT) calculations (B3LYP/6-31G*) to identify vulnerable sites for oxidation (e.g., sulfur atom in the thiadiazine ring). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Machine learning models (e.g., Random Forest) trained on ADME datasets can prioritize analogs with favorable metabolic profiles .

Q. How can synergistic effects of this compound in combination therapies be systematically evaluated?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis in cell-based assays. For example, pair the compound with cisplatin in cancer cell lines (IC₅₀ ratios) and quantify synergy (CI < 1) via CompuSyn software. RNA-seq profiling post-treatment identifies pathways modulated by the combination (e.g., apoptosis genes BAX/BCL-2) .

Q. What experimental approaches assess the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC-UV and identify breakdown products using LC-QTOF-MS. For photostability, expose samples to ICH Q1B guidelines (1.2 million lux-hours) and analyze photodegradants .

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